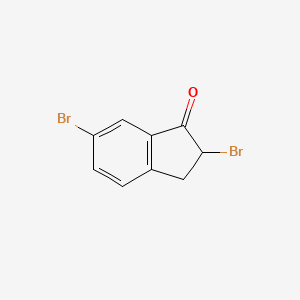

2,6-dibromo-2,3-dihydro-1H-inden-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4,8H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYIZXUHEKUDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Direct Bromination Approaches to the Indanone Core

Direct bromination involves the introduction of bromine atoms onto a pre-existing indanone skeleton. The success of these methods hinges on controlling the reaction conditions to achieve the desired substitution pattern, placing one bromine on the aromatic ring at the 6-position and another at the alpha-position to the carbonyl group (the 2-position).

Photochemical Bromination Techniques for Indanone Derivatives

Photochemical bromination utilizes light to initiate the bromination reaction, often leading to radical substitution pathways. The photobromination of indan-1-one derivatives has been studied to synthesize various bromo-compounds. tubitak.gov.trulakbim.gov.tr When 1-indanone (B140024) is subjected to photochemical bromination with bromine in carbon tetrachloride, a complex mixture of products can form, including 2,2-dibromoindan-1-one and trans-2,3-dibromoindan-1-one. tubitak.gov.trtubitak.gov.tr

The reaction is typically carried out in a vessel with internal irradiation from a lamp at room temperature. tubitak.gov.tr Studies show that the product distribution is highly dependent on reaction time and the specific substitution on the indanone starting material. tubitak.gov.tr For instance, the bromination of 2-methyl indanone and 3-methyl-indanone under photochemical conditions can yield monobromo, dibromo, and tribromo compounds in high yields. tubitak.gov.trtubitak.gov.tr While these techniques demonstrate the feasibility of introducing bromine into the indanone core, achieving the specific 2,6-dibromo substitution pattern requires careful selection of the starting material and control over the reaction, as benzylic bromination often gives mixtures of products. tubitak.gov.tr

Regioselective Bromination Strategies for Dihalo-substituted Indanones

Regioselectivity is crucial for the synthesis of specifically substituted compounds like 2,6-dibromo-2,3-dihydro-1H-inden-1-one. Research into the bromination of substituted indanones has revealed methods to control the position of bromination. The choice of solvent and the presence of an acid or base can direct the electrophilic substitution. nih.govmdpi.com

For example, the bromination of 5,6-dimethoxyindan-1-one with molecular bromine in acetic acid at room temperature results exclusively in the formation of the corresponding 2,4-dibromo compound in 95% yield. nih.govresearchgate.net This demonstrates that under acidic conditions, bromination can occur at both the alpha-position (C-2) and the activated aromatic ring. mdpi.com Conversely, performing the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) can favor substitution on the aromatic ring. nih.gov For substrates like 5,6-dihydroxyindan-1-one, dibromination occurs on the aromatic ring at the 4 and 7 positions under both acidic and basic conditions. nih.govresearchgate.net These strategies highlight that achieving the 2,6-dibromo pattern requires a substrate with appropriate activating or deactivating groups to direct bromination to the desired positions.

Bromination of Substituted Indan-1-ones and Related Structures

The synthesis of this compound can be envisioned by starting with an indanone that is already brominated at either the 2- or 6-position.

Starting with 6-bromo-1-indanone (B133036), the challenge lies in the selective introduction of a second bromine atom at the 2-position. Acid-catalyzed bromination is a common method for achieving α-bromination of ketones. mdpi.com For instance, 1-indanone itself can be α-monobrominated in acetic acid. nih.govresearchgate.net This suggests that treating 6-bromo-1-indanone with bromine in an acidic medium could yield the target 2,6-dibromo product.

Alternatively, one could start with a 2-bromo-1-indanone (B167726) and introduce a bromine at the 6-position. This would involve an electrophilic aromatic substitution. The bromine atom at the 2-position and the carbonyl group are electron-withdrawing, which would deactivate the aromatic ring and direct the incoming electrophile to the meta-position (C-5 or C-7). Therefore, this route is less straightforward for obtaining the 6-bromo substitution pattern.

A study on the bromination of 4-bromoindanone and 5-bromoindanone demonstrated that further bromination is feasible. jcsp.org.pk Treatment of 4-bromoindanone with molecular bromine yielded 2,2,4-tribromoindanone, while radical bromination of 5-bromoindanone with N-bromosuccinimide (NBS) yielded 3,5-dibromoinden-1-one. jcsp.org.pk These examples show that the existing substituent significantly influences the outcome of subsequent bromination steps.

| Starting Material | Reagents and Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxyindan-1-one | Br2, Acetic Acid, Room Temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Br2, KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 81% | mdpi.com |

| 1-Indanone | Br2, Acetic Acid | α-monobrominated indanone | Not specified | nih.govresearchgate.net |

| 1-Indanone | Br2, KOH, Room Temp. | α,α-dibrominated indanone | Not specified | nih.govresearchgate.net |

| 4-Bromoindanone | Br2, Room Temp. | 2,2,4-Tribromoindanone | 96% | jcsp.org.pk |

| 5-Bromoindanone | NBS, Benzoyl Peroxide, CCl4, Irradiation | 3,5-Dibromoinden-1-one | Not specified | jcsp.org.pk |

Convergent Multistep Synthesis of Dibrominated Indanone Systems

Convergent synthesis involves preparing fragments of the target molecule separately and then combining them. For this compound, this typically means constructing the indanone ring from a precursor that already contains the necessary bromine atoms.

Cyclization Reactions from Halogenated Precursors (e.g., Dibromophenols)

A common method for forming the indanone ring is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net To synthesize this compound via this route, a suitable precursor would be 3-(4-bromophenyl)propionic acid, which could be cyclized to form 6-bromo-1-indanone. This intermediate could then be selectively brominated at the 2-position as described in section 2.1.3.

The synthesis of the required 3-arylpropionic acid can start from a halogenated benzene (B151609) derivative. For example, 3-(2-bromophenyl)propionic acid has been cyclized in the presence of n-butyllithium at low temperatures to yield 1-indanone. nih.gov A similar strategy could be employed starting with a dibrominated aromatic precursor to build the indanone ring with the 6-bromo substituent already in place. The key is to utilize a cyclization method, such as Friedel-Crafts acylation, that is compatible with the halogen substituents on the aromatic ring. researchgate.net

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic acids | Tb(OTf)3, 250°C | Substituted 1-indanones | Up to 74% | nih.gov |

| 3-(2-Bromophenyl)propionic acid | n-BuLi, -100°C | 1-Indanone | 76% | nih.gov |

| Substituted Phenylpropionic acid chlorides | AlCl3 | Substituted 1-indanones | High | nih.govresearchgate.net |

Approaches Involving Pre-functionalized Indanone Scaffolds

This strategy focuses on starting with an indanone molecule that is already functionalized at the 6-position with a group that can be either converted to bromine or directs the subsequent bromination to the 2-position. A prime example is the use of 6-bromo-1-indanone as the key intermediate.

The synthesis would proceed in two main steps:

Preparation of 6-bromo-1-indanone: As discussed previously, this can be achieved via the Friedel-Crafts cyclization of 3-(4-bromophenyl)propionic acid.

α-Bromination: The 6-bromo-1-indanone would then undergo selective bromination at the 2-position. This reaction is typically acid-catalyzed, where the enol or enolate intermediate of the ketone reacts with an electrophilic bromine source like Br₂. mdpi.com The presence of the bromo group on the aromatic ring is unlikely to interfere significantly with the α-bromination process, allowing for the formation of the desired this compound. This sequential approach provides a high degree of control over the final substitution pattern.

Derivations from Diazo-1,3-indanediones for Brominated Indenones

The reactivity of 2-diazo-1,3-indanedione offers a potential pathway to halogenated indenones, including the target compound. While direct bromination of the diazo compound to yield this compound is not extensively documented, the synthesis of related halo-indenones from this precursor suggests a plausible synthetic strategy. For instance, the reaction of 2-diazo-1,3-indanedione with suitable halogenating agents can lead to the formation of dihalo-indenones.

One potential route could involve the rhodium(II) acetate-catalyzed reaction of 2-diazo-1,3-indanedione in the presence of a bromine source. Rhodium carbenoids, formed from the diazo compound, are known to undergo a variety of transformations. While C-H insertion and cyclopropanation are common reaction pathways, a carefully selected brominating agent could potentially intercept the reactive intermediate to yield a brominated product.

Alternatively, a multi-step sequence could be envisioned. First, the synthesis of a 6-bromo-1,3-indanedione would be necessary. This could be achieved through established methods, such as the cyclization of a correspondingly substituted phthalic acid derivative. Subsequent conversion of the 6-bromo-1,3-indanedione to its 2-diazo derivative would provide a key intermediate. The reaction of this 6-bromo-2-diazo-1,3-indanedione with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), could then introduce the second bromine atom at the 2-position, followed by reduction to the desired this compound. The reactivity of the diazo group makes it a versatile handle for introducing functionality at the C2 position of the indanedione scaffold.

Catalytic and Green Chemistry Approaches in Dibromo-Indanone Synthesis

Rhodium-Catalyzed Carbonylative Annulation Strategies

Rhodium-catalyzed carbonylative annulation has emerged as a powerful tool for the construction of cyclic ketones, including indanones. This methodology often involves the reaction of an aryl halide or a related precursor with an alkyne and a source of carbon monoxide, typically in the presence of a rhodium catalyst.

For the synthesis of this compound, a potential starting material would be a 1,3-dibromobenzene (B47543) derivative with a suitable ortho-substituent that can participate in the annulation reaction. For example, a 2,4-dibromophenylacetic acid derivative could be a viable precursor. The rhodium catalyst would facilitate the intramolecular cyclization, incorporating a carbonyl group to form the indanone ring system. The tolerance of many rhodium catalytic systems to halide substituents is a key advantage, allowing for the direct synthesis of brominated indanones without the need for protecting groups.

The general mechanism of such a reaction would involve the oxidative addition of the aryl-halide bond to the rhodium(I) catalyst, followed by migratory insertion of the alkyne and carbon monoxide, and finally, reductive elimination to yield the indanone product and regenerate the active catalyst. The choice of ligands on the rhodium center is crucial for controlling the regioselectivity and efficiency of the catalytic cycle.

Microwave-Assisted Synthesis of Brominated Indanone Derivatives

Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry technique due to its ability to significantly reduce reaction times, improve product yields, and often lead to cleaner reaction profiles. numberanalytics.com This technology can be effectively applied to the synthesis of brominated indanones.

One prominent microwave-assisted method for indanone synthesis is the Nazarov cyclization of chalcones. nih.gov In the context of synthesizing this compound, a plausible route would involve the synthesis of a chalcone (B49325) precursor bearing bromine atoms at the appropriate positions. This chalcone would then be subjected to microwave irradiation in the presence of a suitable acid catalyst, such as a Lewis acid or a strong protic acid, to promote the electrocyclization reaction to form the indanone ring. The high temperatures and pressures achievable in a dedicated microwave reactor can dramatically accelerate this transformation compared to conventional heating methods. nih.gov

Another microwave-promoted reaction that could be employed is the intramolecular Friedel-Crafts acylation. nih.gov A 3-(2,4-dibromophenyl)propanoic acid or its corresponding acid chloride could be cyclized under microwave irradiation in the presence of a Lewis acid catalyst to afford the target dibromo-indanone. The use of microwave heating can enhance the rate of this reaction, allowing for shorter reaction times and potentially higher yields.

| Reaction Type | Precursor | Conditions | Advantage |

| Nazarov Cyclization | Brominated Chalcone | Microwave, Acid Catalyst | Rapid reaction times, improved yields |

| Friedel-Crafts Acylation | Brominated Phenylpropanoic Acid | Microwave, Lewis Acid | Shorter reaction times, cleaner reactions |

Optimization and Scalability Considerations in Synthetic Procedures

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability factors. For the synthesis of this compound, several aspects need to be addressed to ensure an efficient, safe, and cost-effective process.

Reaction Optimization: Key parameters to optimize include the choice of solvent, catalyst loading, reaction temperature, and reaction time. Design of experiments (DoE) can be a powerful statistical tool to systematically investigate the effects of these variables and their interactions on the reaction yield and purity of the product. For instance, in a rhodium-catalyzed carbonylation, the optimization would focus on minimizing the amount of the expensive rhodium catalyst while maintaining high catalytic activity and selectivity.

Scalability and Process Safety: When scaling up a reaction, heat transfer becomes a critical issue. Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale. The use of continuous flow reactors can offer significant advantages in this regard. Flow chemistry allows for precise control over reaction parameters, rapid heat and mass transfer, and inherently safer operation due to the small reaction volume at any given time. For a bromination step, a flow reactor setup could enable the safe handling of bromine and allow for rapid optimization of reaction conditions, leading to higher yields and selectivities. A study on the α-bromination of acetophenone (B1666503) demonstrated the successful transition from a batch process to a continuous flow process with a significant improvement in yield and safety.

Downstream Processing: The purification of the final product is another crucial aspect of scalability. The choice of synthetic route can have a significant impact on the complexity of the purification process. A well-optimized reaction that produces the desired product in high purity will require simpler and less costly purification steps, such as crystallization, rather than more complex and expensive techniques like chromatography.

| Consideration | Key Factors | Potential Solution |

| Optimization | Catalyst loading, temperature, solvent, time | Design of Experiments (DoE) |

| Scalability | Heat transfer, safety | Continuous flow reactors |

| Purification | Product purity, by-product removal | Route selection for cleaner reactions, crystallization |

Chemical Transformations and Derivatization Strategies of 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Cross-Coupling Reactions of Brominated Indanone Derivatives

The presence of two bromine atoms on the indanone scaffold, one on the aromatic ring and one at the α-position to the carbonyl group, allows for selective functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Site-Selective Suzuki-Miyaura Coupling Reactions of Dibromo-1H-inden-1-ones

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. In the case of dibrominated indanones, the differential reactivity of the aryl and α-bromo substituents can be exploited to achieve site-selective couplings. Generally, the aryl C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the aliphatic C-Br bond. This difference in reactivity allows for the selective substitution of the bromine atom on the aromatic ring.

Factors that influence the site-selectivity of these reactions include the choice of palladium catalyst, ligands, base, and solvent. rsc.orgresearchgate.net By carefully tuning these reaction conditions, it is possible to favor the coupling at either the C6 position or, in some cases, achieve a double coupling. For instance, using a less reactive boronic acid or a bulkier phosphine (B1218219) ligand can enhance the selectivity for the more reactive aryl bromide.

A hypothetical example of a site-selective Suzuki-Miyaura coupling is presented in the table below, illustrating the preferential reaction at the C6 position.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-bromo-6-phenyl-2,3-dihydro-1H-inden-1-one | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-bromo-6-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | THF | 2-bromo-6-(thiophen-3-yl)-2,3-dihydro-1H-inden-1-one | 78 |

This is a representative table and the data is illustrative.

Palladium-Catalyzed Functionalization and Arylation Reactions

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the dibromo-indanone core. These include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, which allow for the introduction of a wide range of functional groups. The principles of site-selectivity observed in Suzuki-Miyaura couplings generally apply to these transformations as well, with the aryl bromide typically being more reactive.

Palladium-catalyzed arylation reactions, in particular, are valuable for synthesizing derivatives with extended aromatic systems. nih.gov These reactions often involve the coupling of the dibromo-indanone with an aryl Grignard reagent or an arylzinc compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. researchgate.net

Scope and Limitations of Halogen Substitution Reactions

While palladium-catalyzed cross-coupling reactions offer broad scope for the derivatization of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, there are some limitations. Steric hindrance around the bromine atoms can affect the efficiency of the coupling reactions. Highly substituted boronic acids or bulky nucleophiles may lead to lower yields or require more forcing reaction conditions.

Furthermore, the presence of other functional groups in the coupling partners can sometimes interfere with the catalytic cycle. For example, substrates with acidic protons may require the use of a stronger base or protection of the functional group. The stability of the palladium catalyst can also be a limiting factor, and catalyst deactivation can lead to incomplete conversion. Careful optimization of the reaction parameters is therefore essential to overcome these limitations and achieve the desired transformation.

Functionalization of the Ketone Moiety

The carbonyl group of this compound is another key site for chemical modification, offering a gateway to a variety of derivatives through nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of alcohols, cyanohydrins, and other functionalized indanone derivatives. For example, reduction of the ketone with a hydride reagent such as sodium borohydride (B1222165) yields the corresponding alcohol. Addition of organometallic reagents like Grignard reagents or organolithium compounds results in the formation of tertiary alcohols with the introduction of a new carbon-carbon bond.

The stereochemical outcome of these nucleophilic additions can often be controlled by the choice of reagents and reaction conditions, particularly when a chiral center is already present in the molecule or when a chiral reagent is used.

| Nucleophile | Reagent | Product |

| Hydride | NaBH₄ | 2,6-dibromo-2,3-dihydro-1H-inden-1-ol |

| Phenyl Grignard | PhMgBr | 2,6-dibromo-1-phenyl-2,3-dihydro-1H-inden-1-ol |

| Cyanide | KCN/H⁺ | 2,6-dibromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |

This is a representative table illustrating potential products.

Knoevenagel Condensations for Extended Conjugated Systems

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.orgresearchgate.net In the context of this compound, this reaction can be used to introduce an exocyclic double bond, thereby extending the conjugated π-system of the molecule. nih.govresearchgate.net

This reaction is particularly useful for the synthesis of precursors to functional materials and biologically active compounds. nih.gov The choice of the active methylene compound determines the nature of the substituent on the newly formed double bond. Common active methylene compounds include malononitrile, cyanoacetates, and Meldrum's acid. The reaction conditions, such as the catalyst (e.g., piperidine, ammonium (B1175870) acetate) and solvent, can influence the reaction rate and yield. nih.govresearchgate.net

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-(2,6-dibromo-1-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate | Ethyl 2-cyano-2-(2,6-dibromo-1-oxo-2,3-dihydro-1H-inden-1-ylidene)acetate |

| Meldrum's acid | Acetic acid | 5-(2,6-dibromo-1-oxo-2,3-dihydro-1H-inden-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

This is a representative table illustrating potential products.

Electrophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The regioselectivity of such substitutions is dictated by the electronic effects of the existing substituents: the bromo group at the 6-position and the annulated carbonyl-containing ring.

The bromine atom is an ortho-, para-directing deactivator. Its deactivating nature stems from its inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, preferentially stabilizing the intermediates formed during ortho and para attack.

Conversely, the carbonyl group of the indanone moiety is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, significantly decreasing its reactivity towards electrophiles. This deactivation is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the directing effects of the two substituents must be considered. The bromine at C-6 directs incoming electrophiles to the C-5 and C-7 positions (ortho and para to the bromine, respectively). The indanone's carbonyl group deactivates the ring, particularly at the ortho (C-7a) and para (C-5) positions relative to the carbonyl's connection to the aromatic ring, and directs towards the meta positions (C-4 and C-6). Given that the C-6 position is already substituted, the likely positions for electrophilic attack would be C-4, C-5, and C-7. The interplay of these directing effects would likely result in a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration and halogenation.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO2+). For this compound, nitration would be expected to yield a mixture of isomeric products, with the nitro group substituting at the available positions on the aromatic ring, influenced by the directing effects of the existing substituents.

Halogenation: Further halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). This generates a more potent electrophile, facilitating the substitution. The position of the incoming halogen would again be determined by the combined directing effects of the bromo and indanone functionalities.

| Reaction | Reagents | Potential Substitution Positions |

| Nitration | HNO₃, H₂SO₄ | C-4, C-5, C-7 |

| Bromination | Br₂, FeBr₃ | C-4, C-5, C-7 |

Reductive and Oxidative Transformations of the Indanone Core

The indanone core of this compound possesses two key sites for reductive and oxidative transformations: the carbonyl group and the carbon-bromine bond at the 2-position.

Reductive Transformations:

The carbonyl group of the indanone can be reduced to a hydroxyl group, yielding the corresponding indanol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome and the potential for concurrent reduction of other functional groups.

Sodium borohydride (NaBH₄): This is a mild and selective reducing agent that is commonly used to reduce ketones to secondary alcohols. In the case of this compound, treatment with NaBH₄ would be expected to yield 2,6-dibromo-2,3-dihydro-1H-inden-1-ol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ would also effectively reduce the ketone. However, its high reactivity could potentially lead to the reduction of the carbon-bromine bonds as well, a process known as reductive dehalogenation.

The α-bromo substituent at the 2-position is also susceptible to reduction. Reductive dehalogenation can occur under various conditions, including catalytic hydrogenation or the use of certain metal-based reducing agents. This would result in the formation of 6-bromo-2,3-dihydro-1H-inden-1-one.

| Transformation | Reagent | Expected Product(s) |

| Ketone Reduction | NaBH₄ | 2,6-dibromo-2,3-dihydro-1H-inden-1-ol |

| Ketone Reduction and/or Dehalogenation | LiAlH₄ | 2,6-dibromo-2,3-dihydro-1H-inden-1-ol, 6-bromo-2,3-dihydro-1H-inden-1-ol, 6-bromo-2,3-dihydro-1H-inden-1-one |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 6-bromo-2,3-dihydro-1H-inden-1-one |

Oxidative Transformations:

The indanone core can undergo oxidative transformations, although the presence of the electron-withdrawing bromine atoms may influence the reactivity. Strong oxidizing agents can lead to the cleavage of the indanone ring system. For instance, oxidation of the methylene group adjacent to the carbonyl (the C-2 position) could potentially lead to the formation of a dicarbonyl compound, although this would likely require specific reaction conditions to be selective. More vigorous oxidation could lead to the cleavage of the five-membered ring.

Stereoselective Transformations and Chiral Derivatization

The presence of a chiral center at the 2-position and the prochiral nature of the carbonyl group in this compound make it a valuable substrate for stereoselective transformations and the synthesis of chiral derivatives.

Stereoselective Reduction of the Carbonyl Group:

The reduction of the ketone to an alcohol creates a new stereocenter at the 1-position. By employing chiral reducing agents or catalysts, it is possible to achieve high levels of stereoselectivity, leading to the preferential formation of one diastereomer of 2,6-dibromo-2,3-dihydro-1H-inden-1-ol over the other.

Examples of stereoselective reducing agents include:

Chiral borohydride reagents: Reagents such as (-)-DIP-Chloride or CBS reagents (Corey-Bakshi-Shibata catalysts) are known to effect the highly enantioselective reduction of prochiral ketones.

Asymmetric catalytic hydrogenation: Using a chiral transition metal catalyst (e.g., with a BINAP ligand) and hydrogen gas can also lead to the formation of a single enantiomer of the corresponding alcohol.

The stereochemical outcome of these reductions would be influenced by the existing stereocenter at the 2-position, potentially leading to diastereoselective control.

Chiral Derivatization:

The carbonyl group can be derivatized with chiral reagents to form diastereomeric products that can then be separated. For example, reaction with a chiral hydrazine (B178648) could form diastereomeric hydrazones, or reaction with a chiral amine could lead to the formation of diastereomeric imines or enamines. These diastereomers can often be separated by techniques such as chromatography or crystallization, and subsequent cleavage of the chiral auxiliary would provide the enantiomerically pure indanone.

| Transformation | Reagent/Method | Outcome |

| Stereoselective Reduction | Chiral Borohydrides (e.g., CBS reagent) | Enantiomerically enriched 2,6-dibromo-2,3-dihydro-1H-inden-1-ol |

| Asymmetric Catalytic Hydrogenation | H₂, Chiral Catalyst (e.g., Ru-BINAP) | Enantiomerically enriched 2,6-dibromo-2,3-dihydro-1H-inden-1-ol |

| Chiral Derivatization | Chiral Hydrazine | Diastereomeric hydrazones |

| Chiral Derivatization | Chiral Amine | Diastereomeric imines/enamines |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to within four or five decimal places. This accuracy allows for the unambiguous determination of the molecular formula.

For 2,6-dibromo-2,3-dihydro-1H-inden-1-one, the molecular formula is C₉H₆Br₂O. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, a molecule containing two bromine atoms will exhibit three main peaks in its mass spectrum:

An [M]⁺ peak (containing two ⁷⁹Br atoms).

An [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is the most intense peak in the cluster.

An [M+4]⁺ peak (containing two ⁸¹Br atoms).

The relative intensity of these peaks will be approximately 1:2:1. HRMS would measure the exact mass of these isotopic peaks, and the observed values would be compared to the calculated theoretical masses to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [C₉H₆⁷⁹Br₂O]⁺ | 303.8836 |

| [C₉H₆⁷⁹Br⁸¹BrO]⁺ | 305.8816 |

| [C₉H₆⁸¹Br₂O]⁺ | 307.8795 |

Observing this isotopic pattern with masses matching the calculated values to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tubitak.gov.tr The spectrum of this compound is dominated by a few key absorption bands.

Carbonyl (C=O) Stretch: The most prominent feature is the strong absorption band from the carbonyl group stretch. For five-membered ring ketones (cyclopentanones), this band typically appears at a higher frequency than in acyclic ketones due to ring strain. pg.edu.pl Furthermore, the presence of an α-halogen (bromine at C2) further shifts this frequency higher. Therefore, the C=O stretching vibration is expected in the range of 1725-1745 cm⁻¹ . researchgate.net Conjugation with the aromatic ring can slightly lower this frequency. libretexts.orgspectroscopyonline.com

Aromatic C=C Stretch: The spectrum will also show medium to weak absorptions in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹ . libretexts.org

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1725 - 1745 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl Halide (C-Br) | Stretch | 690 - 515 | Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR, MS, and IR can establish the chemical structure, only single-crystal X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. rsc.org This technique yields precise data on bond lengths, bond angles, and torsional angles, offering definitive proof of structure and conformation. rsc.org

For a related compound, 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate, X-ray analysis revealed that the five-membered cyclopentene ring adopts an "envelope" conformation, where one carbon atom is puckered out of the plane formed by the other four. nih.gov It is highly probable that this compound would adopt a similar non-planar conformation to alleviate ring strain.

X-ray crystallography would also:

Unambiguously confirm the positions of the bromine atoms on both the aliphatic and aromatic rings.

Provide detailed information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which stabilize the crystal structure. nih.gov

Determine the relative stereochemistry if chiral centers are present. In this case, it would confirm the spatial arrangement of the substituents on the five-membered ring.

The crystal data for a closely related structure provides an example of the type of information obtained.

| Parameter | Example Data (2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.14 Å, b = 8.69 Å, c = 9.00 Å |

| Ring Conformation | Envelope |

Data from a related structure to illustrate the type of information obtained from X-ray crystallography. nih.gov

Investigation of Intermolecular Interactions in Crystal Lattices

A thorough investigation would involve the analysis of intermolecular contact distances and angles from crystallographic data to identify and characterize these interactions.

Interactive Data Table of Expected Intermolecular Interactions

This table illustrates the types of intermolecular contacts that would be analyzed in a crystallographic study of this compound. The distances are hypothetical.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C-Br | O=C | 2.9 - 3.4 |

| Hydrogen Bond | C-H | O=C | 2.3 - 2.8 (H···O) |

| Hydrogen Bond | C-H | Br-C | 2.8 - 3.2 (H···Br) |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 |

Theoretical and Computational Investigations of 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations allow for the determination of various molecular properties of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, offering insights into its structure, stability, and reactivity.

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized molecular geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The structure of this compound is characterized by a fused ring system consisting of a benzene (B151609) ring and a five-membered ring containing a ketone group. The bromine atoms are substituted at the 2- and 6-positions. The five-membered ring is not perfectly planar and can adopt a slightly puckered conformation. Computational studies on similar cyclic ketones have shown that the presence of substituents can influence the degree of this puckering.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted from DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-Br (aromatic) | 1.90 |

| C-Br (aliphatic) | 1.95 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (aliphatic) | 1.52 - 1.55 |

| **Bond Angles (°) ** | |

| O=C-C | 125.0 |

| C-C-Br (aromatic) | 119.5 |

| C-C-Br (aliphatic) | 110.0 |

| C-C-C (aromatic) | 118.0 - 121.0 |

| C-C-C (aliphatic) | 104.0 - 106.0 |

Note: The data in this table is illustrative and represents typical values for such a compound based on computational models.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical stability and reactivity. A smaller band gap suggests that the molecule is more reactive.

For this compound, the presence of the electron-withdrawing bromine atoms and the carbonyl group is expected to influence the HOMO and LUMO energy levels. DFT calculations can provide quantitative values for these energies and the resulting band gap.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Band Gap (LUMO-HOMO) | 4.5 |

Note: The data in this table is illustrative and represents typical values for such a compound based on computational models.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its nucleophilic character. The bromine atoms, despite their electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. The hydrogen atoms of the aromatic ring are generally in regions of positive potential.

Vibrational Frequency Analysis and Correlation with Experimental Data

Computational vibrational frequency analysis is a technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch, C-Br stretches, and various C-H and C-C vibrations of the fused ring system.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1710 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch (aromatic) | 600 - 650 |

| C-Br Stretch (aliphatic) | 550 - 600 |

Note: The data in this table is illustrative and represents typical values for such a compound based on computational models. Calculated frequencies are often scaled to better match experimental values.

Mechanistic Studies of Reactions Involving Brominated Indanones using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving brominated indanones, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions at the carbonyl group, DFT calculations can be used to map the potential energy surface. This allows for the identification of transition states and intermediates, and the calculation of activation energies, which provides insight into the reaction kinetics and the most probable reaction pathway.

For instance, the reaction of this compound with a nucleophile could proceed via different mechanisms. Computational studies can help determine whether the reaction is likely to follow an S_N1 or S_N2 pathway at the aliphatic bromine-substituted carbon, or if addition to the carbonyl group is more favorable.

Quantitative Structure-Reactivity Relationships (QSRR) from Quantum Chemical Parameters

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. Quantum chemical parameters derived from DFT calculations, such as HOMO and LUMO energies, Mulliken atomic charges, and dipole moments, can be used as descriptors in QSRR models.

By developing a QSRR model for a series of substituted brominated indanones, it would be possible to predict the reactivity of new, unsynthesized derivatives. For example, a QSRR model could be developed to predict the rate of a particular reaction based on the calculated electronic properties of the starting materials. This approach can be valuable in the rational design of new molecules with desired reactivity profiles.

Applications of 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One in Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

The reactivity of the bromine atoms and the carbonyl group in 2,6-dibromo-2,3-dihydro-1H-inden-1-one makes it a valuable precursor for creating a wide array of more complex molecules.

The foundational indanone structure is a common motif in biologically active compounds and functional materials. researchgate.net Synthetic methodologies often begin with simpler indanones and introduce functional groups to tailor their properties. For instance, the synthesis of various 1-indanone (B140024) derivatives has been achieved through methods like the cyclization of hydrocinnamic acid or 3-(2-bromophenyl)propionic acid. beilstein-journals.org The presence of bromine atoms in this compound provides handles for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds to create a diverse library of indanone and indene derivatives.

The bromination of indanones, such as 4-chloro-1-indanone, has been shown to selectively occur on the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives that are useful intermediates for further chemical modifications. researchgate.net

Table 1: Examples of Synthetic Routes to Indanone Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrocinnamic acid | 20% Sulfuric acid, 140 °C | 1-Indanone | beilstein-journals.org |

| 3-(2-bromophenyl)propionic acid | n-BuLi, -100 °C | 1-Indanone | beilstein-journals.org |

| Benzoic acids | Thionyl chloride, ethylene, Friedel–Crafts alkylation | 1-Indanones | beilstein-journals.org |

| o-Bromobenzaldehyde and alkynes | Palladium catalyst, heat | 1-Indanones | beilstein-journals.org |

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are of significant interest due to their unique electronic properties and are found in various materials and as products of combustion. nih.gov The indene framework, which can be derived from this compound, serves as a foundational unit for constructing larger, more complex PAHs. researchgate.net

For example, multi-brominated indene derivatives can act as versatile building blocks for synthesizing a variety of indene and indacene derivatives. researchgate.net These can then be further elaborated into complex structures like dialkylmethylene-bridged oligo(phenylenevinylene)s, which possess interesting photophysical properties. researchgate.net

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The indanone scaffold can be modified to incorporate heteroatoms, leading to the formation of novel heterocyclic systems.

The reaction of indanone-based structures with various binucleophilic reagents can lead to the formation of a wide range of fused heterocyclic systems. For example, the condensation of 1,3-indandione with other reagents can lead to spiro-imidazo pyridine-indene derivatives. nih.gov Similarly, multicomponent reactions involving aminopyrazoles and salicylic aldehydes can generate complex polyheterocyclic compounds. nih.gov

Contributions to Advanced Materials Science and Engineering

The electronic and structural features of molecules derived from this compound make them suitable for applications in advanced materials.

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. The indene unit, accessible from this compound, can be incorporated into larger conjugated molecules and polymers used in optoelectronic devices like organic solar cells (OSCs).

The development of non-fullerene acceptors (NFAs) has been a significant advancement in the field of OSCs. nih.gov The molecular design of these acceptors is crucial for optimizing device performance. Boron-nitrogen substituted dihydroindeno[1,2-b]fluorene derivatives have been investigated as non-fullerene acceptors in OSCs, demonstrating the utility of the indene framework in this application. researchgate.net

Table 2: Key Parameters in Organic Solar Cell Performance

| Parameter | Description | Importance |

|---|---|---|

| Power Conversion Efficiency (PCE) | The ratio of electrical power produced by the solar cell to the power of the incident sunlight. | The primary metric for solar cell performance. |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell when no current is flowing. | A key factor determining the overall efficiency. |

| Short-Circuit Current (Jsc) | The current through the solar cell when the voltage across it is zero. | Related to the amount of light absorbed and converted to charge carriers. |

| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve. | Indicates the quality of the solar cell and the efficiency of charge extraction. |

The rigid and planar nature of the indene and indanone core makes it an excellent scaffold for building well-defined three-dimensional molecular architectures. The ability to introduce various functional groups through the bromine atoms allows for the precise tuning of the molecule's shape, size, and electronic properties.

These tailored molecular architectures can be designed for specific functions, such as molecular recognition, catalysis, or as components in molecular machines. The synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s from multi-brominated indene derivatives is an example of creating functional molecular architectures with specific photophysical properties. researchgate.net

Future Directions and Emerging Research Perspectives for 2,6 Dibromo 2,3 Dihydro 1h Inden 1 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,6-dibromo-2,3-dihydro-1H-inden-1-one is likely to move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. Key areas of development will focus on atom economy, reduced waste, and the use of sustainable technologies.

Key Future Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various 1-indanone (B140024) derivatives, including those formed via Nazarov cyclizations. beilstein-journals.orgresearchgate.netresearchgate.net Future work could adapt these high-speed, efficient techniques for the cyclization of appropriately substituted chalcone (B49325) precursors to form the target dibromo-indanone.

Green Catalysis: The use of reusable solid acid catalysts, such as Nafion®-H, or metal triflates in ionic liquids for intramolecular Friedel-Crafts acylations presents a sustainable alternative to corrosive and stoichiometric Lewis acids. beilstein-journals.orgnih.gov Research into applying these recyclable catalysts for the cyclization of a suitably brominated 3-arylpropionic acid would align with green chemistry principles. beilstein-journals.orgnih.gov

Regioselective Bromination: A direct and sustainable approach would involve the highly regioselective bromination of a readily available indanone precursor. Studies on related 5,6-disubstituted-indan-1-ones have demonstrated that bromination conditions (acidic vs. basic) can selectively direct bromine to either the aromatic ring or the α-position of the ketone. nih.gov Future research could optimize these conditions to achieve the desired 2,6-dibromo substitution pattern in a single or two-step sequence.

| Proposed Sustainable Method | Precursor Type | Potential Advantages |

| Microwave-Assisted Nazarov Cyclization | Brominated Chalcone | Rapid synthesis, high efficiency, reduced energy consumption. beilstein-journals.orgresearchgate.net |

| Reusable Catalyst Friedel-Crafts | Brominated 3-Arylpropionic Acid | Environmentally benign, catalyst can be recovered and reused. beilstein-journals.orgnih.gov |

| Controlled Direct Bromination | 1-Indanone or 6-bromo-1-indanone (B133036) | High atom economy, potentially fewer steps. nih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The two bromine atoms in this compound are electronically and sterically distinct, offering a platform for selective and novel chemical transformations. Future research will likely focus on leveraging this differential reactivity to construct complex molecular architectures.

The bromine at the C-6 position on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions . This would allow for the introduction of a wide array of substituents (aryl, alkyl, etc.), enabling the synthesis of diverse libraries of compounds for various applications. chemimpex.com Conversely, the bromine at the C-2 position, being alpha to the carbonyl group, is activated for nucleophilic substitution or can serve as a precursor for further functionalization. beilstein-journals.orgnih.gov

Future explorations may include:

Domino and Cascade Reactions: Using the compound as a starting point for multi-step, one-pot reactions to rapidly build molecular complexity.

Annulation Strategies: The indanone core is a versatile scaffold for annulation reactions to create fused- and spiro-polycyclic systems, which are common motifs in bioactive natural products. scispace.com

Selective Derivatization: Developing orthogonal protection-deprotection strategies to selectively react at one bromine site while leaving the other intact for subsequent transformations. The conversion of brominated indenes into various di- and tri-substituted indane derivatives highlights the potential of these molecules as versatile synthetic building blocks. researchgate.net

Deeper Computational Insights into Complex Reaction Mechanisms and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research on this compound. mdpi.comugent.be Predictive modeling can provide deep insights into the molecule's behavior, saving significant experimental time and resources.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: DFT calculations can be employed to model transition states and reaction pathways for its synthesis and subsequent transformations. This can help in understanding the regioselectivity of bromination reactions or the mechanisms of novel cyclizations. nih.gov

Reactivity Prediction: Conceptual DFT can be used to calculate reactivity indices (e.g., electrophilicity, nucleophilicity) for different sites on the molecule. mdpi.com This would predict how the molecule interacts with various reagents, guiding the design of new reactions.

Spectroscopic Analysis: Computational models can predict spectroscopic data (NMR, IR), which would aid in the structural characterization of new derivatives synthesized from the parent compound.

Virtual Screening: The electronic properties calculated via DFT, such as Frontier Molecular Orbitals (FMOs), can be used to screen for potential applications in materials science, for instance, by predicting the energy gap (Egap) which is crucial for optoelectronic properties. nih.gov

Expansion of Applications in Niche Chemical and Material Science Fields

The unique substitution pattern of this compound makes it a promising precursor for materials with tailored properties and for biologically active molecules.

Pharmaceutical and Agrochemical Synthesis: The indanone scaffold is a "privileged structure" found in numerous bioactive compounds, including anti-inflammatory, anticancer, and antibacterial agents. beilstein-journals.orgeurekaselect.comnih.govnih.gov The two bromine atoms serve as versatile handles for modification, allowing for the creation of extensive compound libraries for high-throughput screening against various biological targets.

Functional Organic Materials: Bromo-aromatic compounds are key intermediates in the synthesis of polymers and materials for organic electronics. chemimpex.comchemimpex.com The dibromo-indanone could be a building block for novel conjugated polymers, dyes, or materials for Organic Light-Emitting Diodes (OLEDs). The rigid indanone core could impart desirable thermal and morphological stability to these materials. chemimpex.com Bromine functionalization is a known strategy for designing sophisticated macromolecular structures. mdpi.com

| Potential Application Area | Role of this compound | Key Features Leveraged |

| Medicinal Chemistry | Intermediate for drug candidates | Indanone core, two sites for diversification (Br atoms). beilstein-journals.orgeurekaselect.com |

| Organic Electronics (OLEDs) | Monomer for conjugated polymers | Rigid scaffold, sites for cross-coupling. chemimpex.comchemimpex.com |

| Advanced Polymers/Coatings | Additive or monomer | Potential for improved durability and resistance. chemimpex.comchemimpex.com |

| Agrochemicals | Precursor for novel pesticides/herbicides | Bioactive indanone scaffold, synthetic versatility. beilstein-journals.org |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic approach that tightly integrates modern synthetic, analytical, and computational methods. acs.org

Future research projects should be designed around a feedback loop where computational predictions guide synthetic efforts. For instance, DFT could predict the most likely site of reaction on the molecule, which would then be tested experimentally. mdpi.comnih.gov The resulting products would be thoroughly characterized using advanced spectroscopic and crystallographic techniques. nih.gov These experimental results would then be used to refine and validate the computational models, leading to more accurate future predictions.

This integrated strategy is particularly powerful in medicinal chemistry. Molecular docking studies, informed by DFT calculations, can predict how derivatives of the dibromo-indanone might bind to specific biological targets. eurekaselect.comnih.gov These predictions can then guide the synthesis of the most promising candidates, which are subsequently evaluated in biological assays. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,6-dibromo-2,3-dihydro-1H-inden-1-one, and what key reaction conditions should be optimized?

- Methodological Answer : Bromination of the parent indanone structure (2,3-dihydro-1H-inden-1-one) using bromine (Br₂) or N-bromosuccinimide (NBS) is a common approach. For regioselective dibromination at the 2,6-positions, directing groups or steric effects must be considered. A two-step protocol involving Friedel-Crafts acylation followed by bromination under controlled temperatures (0–25°C) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) is often employed . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and using stoichiometric excess of brominating agents (1.5–2.0 eq per Br). Purification typically involves column chromatography with silica gel and non-polar solvents.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and -decoupled NMR to resolve coupling patterns and confirm substitution positions. The deshielding effect of bromine atoms aids in distinguishing aromatic protons.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like ethyl acetate/hexane. Refinement using SHELXL (via Olex2 or similar software) resolves disorder or twinning issues common in halogenated compounds .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight and isotopic patterns (e.g., / peaks).

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine substituents enable Suzuki-Miyaura or Ullmann-type couplings. For Suzuki reactions, use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl boronic acids (1.2 eq) in THF/water (3:1) at 80°C. For Ullmann couplings, employ CuI/1,10-phenanthroline in DMF at 120°C. Monitor selectivity to avoid over-functionalization, as the 2- and 6-positions may exhibit differing reactivity due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions in this compound derivatives, such as twinning or high thermal motion?

- Methodological Answer : For twinned crystals, use the TwinRotMat option in SHELXL to refine twin laws and partition intensities. For high thermal motion (common in brominated systems), apply anisotropic displacement parameters and constraints (e.g., SIMU/ISOR in SHELXL). High-resolution data (≤ 0.8 Å) collected at synchrotron sources improves model accuracy . Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian/B3LYP/6-31G**) to validate geometric parameters .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to map electrostatic potential surfaces and localize electron-rich regions. Fukui indices () identify nucleophilic sites, while natural bond orbital (NBO) analysis quantifies hyperconjugative effects. Compare results with experimental kinetic data (e.g., competitive bromination studies) to validate predictions .

Q. How can researchers design biological activity studies for this compound based on structurally related indanones?

- Methodological Answer : Leverage SAR (structure-activity relationship) data from analogs (e.g., 5,6-difluoro or 7-bromo indanones) to hypothesize targets. For anti-inflammatory activity, assay COX-2 inhibition via ELISA or fluorometric kits. For antimicrobial screening, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains. Include cytotoxicity controls (e.g., MTT assays on HEK-293 cells) to differentiate specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and computational models for this compound?

- Methodological Answer :

- NMR Shifts : Reconcile experimental shifts with DFT-predicted values (e.g., using GIAO method). Solvent effects (e.g., PCM model) and conformational averaging must be considered.

- Crystallographic vs. Computational Geometry : If bond lengths differ by >0.02 Å, re-examine data for systematic errors (e.g., absorption corrections in XRD). Use QM/MM hybrid methods for large systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.